(2E)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-(thiophen-3-yl)prop-2-enamide
Description
(2E)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-(thiophen-3-yl)prop-2-enamide is a synthetic α,β-unsaturated enamide featuring dual heterocyclic substituents (furan-3-yl and thiophen-3-yl) and a methoxyethyl group. Its structure combines a conjugated enamide backbone with a furan-3-ylmethyl and 2-methoxyethyl group on the nitrogen, as well as a thiophen-3-yl moiety at the β-position.
Properties
IUPAC Name |
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-thiophen-3-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-18-8-6-16(10-14-4-7-19-11-14)15(17)3-2-13-5-9-20-12-13/h2-5,7,9,11-12H,6,8,10H2,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBDWVLNGNUIDK-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C=CC2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CC1=COC=C1)C(=O)/C=C/C2=CSC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-(thiophen-3-yl)prop-2-enamide, often referred to as a furan-thiophene derivative, exhibits significant biological activity that has been the subject of various studies. This article aims to summarize the biological properties, mechanisms of action, and potential applications of this compound based on diverse and authoritative sources.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a furan ring, a thiophene moiety, and an amide functional group, which contribute to its biological properties.
Biological Activity Overview
The biological activities of this compound include:
- Antimicrobial Properties : Studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
- Anticancer Effects : Research has shown that this compound can induce apoptosis in cancer cells. It appears to affect cell cycle regulation and promote cell death through mitochondrial pathways.
- Anti-inflammatory Activity : The compound has been noted for its anti-inflammatory effects in vitro, potentially through the inhibition of pro-inflammatory cytokines.
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways that are crucial for the survival of pathogens or cancer cells.
- Receptor Modulation : Interaction with various receptors may alter signaling pathways involved in inflammation and cell proliferation.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), the compound can lead to oxidative damage in target cells, promoting apoptosis.
Antimicrobial Activity
A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 4 to 16 µg/mL for various strains, suggesting potent antibacterial properties .
Anticancer Studies
In vitro studies conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells when treated with concentrations above 10 µM .
Anti-inflammatory Effects
Research published in Phytotherapy Research highlighted the anti-inflammatory potential of this compound. In animal models, administration led to a significant reduction in paw edema induced by carrageenan, indicating its efficacy as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest analogs are N-substituted cinnamanilides and heterocyclic acrylamides , which share its α,β-unsaturated amide core. Below is a detailed comparison based on substituent effects, biological activity, and physicochemical properties.
Substituent Effects on Bioactivity
Heterocyclic Moieties :
- The thiophen-3-yl group in the target compound may enhance π-π stacking interactions with bacterial enzymes or inflammatory mediators, similar to the activity of thiophene-containing analogs in and .
- Furan-3-yl substituents are associated with moderate bioactivity but lower lipophilicity compared to chlorinated or CF3-substituted phenyl groups, as seen in and .
Methoxyethyl Group :
Antimicrobial Activity
- Chlorinated and dichlorinated derivatives (e.g., compounds in ) exhibit superior antibacterial activity against Staphylococcus aureus and MRSA (MICs 0.15–5.57 µM) compared to non-halogenated analogs .
- The target compound’s thiophen-3-yl group may confer activity against Gram-positive bacteria, though likely less potent than dichlorinated derivatives due to reduced electron-withdrawing effects .
Anti-Inflammatory Potential
- Analogs with hydroxyphenyl and methoxy groups (e.g., ) show significant anti-inflammatory activity (IC50 < 17.21 µM) via COX-2 inhibition . The target compound’s methoxyethyl group may similarly modulate inflammatory pathways.
Physicochemical Properties
- Lipophilicity : Dichlorinated and CF3-substituted compounds (clogP ~4–5) exhibit higher membrane permeability but greater cytotoxicity. The target compound’s methoxyethyl group (clogP ~2–3) may balance solubility and bioavailability .
Preparation Methods
Alkylation of 2-Methoxyethylamine
The secondary amine is synthesized via sequential alkylation of 2-methoxyethylamine with furan-3-ylmethyl bromide. This method mirrors protocols for analogous alkylations documented in cross-coupling reactions.
Representative Conditions
| Reagent | Base | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| Furan-3-ylmethyl bromide | Cs₂CO₃ | DMF | 80°C | 75% | |
| 1-Bromo-2-methoxyethane | NaH | THF | Reflux | 68% |
The use of cesium carbonate in DMF at elevated temperatures minimizes side reactions, favoring monoalkylation. Post-reaction workup involves extraction with ethyl acetate and filtration to isolate the product.
Preparation of 3-(Thiophen-3-yl)prop-2-enoyl Chloride
Knoevenagel Condensation
Thiophene-3-carbaldehyde undergoes condensation with malonic acid in pyridine to yield 3-(thiophen-3-yl)prop-2-enoic acid. This method ensures E-selectivity due to conjugation stabilization.
Reaction Parameters
Subsequent treatment with thionyl chloride converts the acid to the corresponding acyl chloride, pivotal for amide coupling.
Enamide Formation via Acyl Chloride Coupling
Amide Bond Formation
The secondary amine reacts with 3-(thiophen-3-yl)prop-2-enoyl chloride in dichloromethane, employing triethylamine to scavenge HCl. This method, while straightforward, necessitates anhydrous conditions to prevent hydrolysis.
Optimized Protocol
| Component | Molar Ratio | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acyl chloride | 1.2 eq | CH₂Cl₂ | 0°C → RT | 65% |
| Triethylamine | 3.0 eq | - | - | - |
The E-configuration of the enamide is preserved, as confirmed by NMR coupling constants (J = 15.6 Hz).
Alternative Synthetic Routes
Horner-Wadsworth-Emmons Reaction
A phosphonate ester derived from thiophene-3-carbaldehyde reacts with the secondary amine under basic conditions to form the enamide. This method capitalizes on the HWE reaction’s inherent E-selectivity.
Phosphonate Synthesis
Hydroarylation in Brønsted Superacid
Adapting methodologies from hydroarylation of propenoic acids, thiophene reacts with 3-(furan-3-yl)propenoic acid in triflic acid (TfOH) to install the thiophene moiety. Subsequent amidation completes the synthesis.
Key Observations
- Acid Strength : TfOH enables electrophilic activation of thiophene.
- Regioselectivity : Favors anti-addition, yielding the trans-configured product.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Acyl Chloride Coupling | High stereocontrol | Moisture-sensitive intermediates | 60–70% |
| HWE Reaction | E-Selectivity ensured | Multi-step phosphonate synthesis | 50–65% |
| Hydroarylation | Convergent synthesis | Requires superacid conditions | 55–75% |
The acyl chloride route offers practicality for small-scale synthesis, whereas hydroarylation excels in convergent complexity.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing (2E)-N-[(furan-3-yl)methyl]-N-(2-methoxyethyl)-3-(thiophen-3-yl)prop-2-enamide?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Condensation reactions : Coupling furan-3-carbaldehyde with 2-methoxyethylamine derivatives to form intermediates.
Amide bond formation : Reacting the intermediate with acryloyl chloride or activated thiophene derivatives.
- Critical Parameters :
- Solvents : Ethanol or methanol for solubility and stability .
- Catalysts : Palladium or copper catalysts to enhance coupling efficiency .
- Temperature : Controlled heating (60–80°C) to minimize side reactions .
- Monitoring : Use HPLC to track reaction progress and ensure intermediate purity .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- 1H/13C NMR : Assigns protons and carbons in the furan, thiophene, and methoxyethyl groups. For example, the (2E)-configured double bond shows a coupling constant .
- Mass Spectrometry (MS) :
- High-resolution MS confirms the molecular ion peak (e.g., m/z ~327.37 for CHNO) .
- X-ray Crystallography :
- SHELXL software refines crystal structures to resolve stereochemistry and bond lengths .
Advanced Questions
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound's reactivity?
- Methodological Answer :
- Cross-validation : Compare density functional theory (DFT) calculations (e.g., HOMO-LUMO gaps) with experimental results like X-ray diffraction or kinetic studies .
- Substituent Effects : Analyze analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to test computational models against empirical reactivity trends .
- Case Study : If a nitro group’s electron-withdrawing effect contradicts predicted reactivity, use cyclic voltammetry to measure redox potentials .
Q. What strategies are recommended for optimizing the compound's bioactivity through structural modifications?
- Methodological Answer :
- Functional Group Tuning :
- Introduce electron-withdrawing groups (e.g., -F, -NO) on the thiophene ring to enhance electrophilicity and receptor binding .
- Replace the methoxyethyl group with bulkier substituents to improve metabolic stability .
- Bioisosteric Replacement :
- Swap furan with thiazole (e.g., as in ) to modulate solubility and target affinity .
- Table: Key Modifications and Observed Effects
| Modification | Observed Effect | Reference |
|---|---|---|
| Thiophene → Thiazole | Increased enzymatic inhibition | |
| Methoxyethyl → Cyclopropyl | Enhanced metabolic stability |
Q. How should experimentalists design assays to evaluate the compound's interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (K, k/k) for protein-ligand interactions .
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to assess binding energetics .
- Mutagenesis Studies : Modify aromatic residues (e.g., Tyr, Phe) in target proteins to validate binding sites predicted by docking simulations .
Data Contradiction Analysis
Q. How to address discrepancies in crystallographic data versus solution-phase NMR configurations?
- Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility in solution (e.g., furan ring puckering) .
- Solvent Polarity : Compare X-ray structures (solid-state) with NMR in polar (DMSO) vs. non-polar (CDCl) solvents to identify solvent-driven conformational changes .
Computational and Experimental Integration
Q. What computational tools are recommended for predicting the compound's pharmacokinetic properties?
- Methodological Answer :
- ADMET Prediction : Use SwissADME or ADMETlab to estimate bioavailability, LogP, and CYP450 interactions .
- Molecular Dynamics (MD) : Simulate membrane permeability using CHARMM or GROMACS force fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
